Product packaging for Dimethylanaline-PEG4-acid(Cat. No.:)

Dimethylanaline-PEG4-acid

Cat. No.: B13722408
M. Wt: 440.5 g/mol
InChI Key: VIYAUCXSYISJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylanaline-PEG4-acid is a short-chain polyethylene glycol (PEG) linker that incorporates a carboxylic acid at one terminus and a methylaniline group at the other . This bifunctional structure provides researchers with versatile conjugation capabilities; the carboxylic acid can be readily linked to amine or alcohol groups to form stable amide or ester bonds, while the methylaniline moiety features a highly electron-dense aromatic ring with a wide variety of chemical uses . The methylaniline component is a derivative of N,N-Dimethylaniline (DMA), a well-known compound that serves as a critical precursor in the synthesis of triarylmethane dyes like crystal violet and malachite green . DMA is also widely employed as an acid scavenger and promoter in chemical processes, including emulsion, solution, and suspension polymerization, highlighting the potential of this PEG linker in polymer chemistry and material science . Furthermore, the dimethylaniline structure is frequently utilized in pharmaceutical research as a building block for more complex molecules, including those investigated for their biological activity . The integration of these two functional groups makes this compound a valuable tool for bioconjugation, probe development, and as a building block in organic synthesis and drug discovery efforts. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36N2O7 B13722408 Dimethylanaline-PEG4-acid

Properties

Molecular Formula

C22H36N2O7

Molecular Weight

440.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[4-(N-methylanilino)butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H36N2O7/c1-24(20-6-3-2-4-7-20)11-5-8-21(25)23-10-13-29-15-17-31-19-18-30-16-14-28-12-9-22(26)27/h2-4,6-7H,5,8-19H2,1H3,(H,23,25)(H,26,27)

InChI Key

VIYAUCXSYISJRB-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)NCCOCCOCCOCCOCCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Dimethylanaline Peg4 Acid and Analogues

Strategic Approaches to Polyethylene Glycol (PEG) Chain Elongation and Functionalization

The creation of a monodisperse PEG chain of a specific length, such as the tetraethylene glycol (PEG4) unit in the target molecule, is a critical initial step. Polydispersity, a common issue in conventional PEG synthesis through ethylene (B1197577) oxide polymerization, can compromise the final product's purity and efficacy. acs.org To achieve a uniform PEG chain, stepwise synthetic strategies are employed.

One of the most prevalent methods is the Williamson ether synthesis , which involves the iterative coupling of a protected PEG monomer to an elongating chain. acs.orgnih.gov This process typically utilizes a starting PEG oligomer, such as tetraethylene glycol, which is commercially available. beilstein-journals.org To control the unidirectional elongation, one terminus of the PEG monomer is protected with a group like dimethoxytrityl (DMTr) or phenethyl, while the other is activated, often as a tosylate or mesylate leaving group. core.ac.ukroyalsocietypublishing.org The synthetic cycle involves deprotection of the growing chain's terminal hydroxyl group, followed by coupling with the activated monomer in the presence of a base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). nih.govrsc.org

Solid-phase synthesis offers a streamlined alternative, where the initial PEG unit is anchored to a resin support, such as the Wang resin. royalsocietypublishing.orgbiosyn.com This approach simplifies purification, as excess reagents and byproducts are removed by simple washing of the resin. royalsocietypublishing.org The stepwise addition of protected PEG monomers proceeds on the solid support, and the final monodisperse PEG chain is cleaved from the resin at the end of the synthesis. royalsocietypublishing.orgbiosyn.com This method is particularly advantageous for producing longer, well-defined PEG chains and can be automated. royalsocietypublishing.org

Another innovative approach involves the use of macrocyclic sulfates of oligo(ethylene glycols) as precursors. nih.gov This method allows for iterative nucleophilic ring-opening reactions to extend the PEG chain without the need for protecting groups, simplifying the synthetic sequence. nih.gov

The choice of strategy often depends on the desired scale, the required purity, and the available starting materials. For a relatively short and common oligomer like PEG4, direct use of commercially available tetraethylene glycol is often the most straightforward approach.

Methodologies for Carboxylic Acid Group Introduction and Manipulation

Introducing a terminal carboxylic acid to the PEG4 chain is essential for its function as a versatile chemical handle. This functionalization can be achieved through several reliable methods.

A common strategy involves the oxidation of a terminal primary alcohol of a protected PEG4 chain. Reagents such as Jones reagent (CrO₃/H₂SO₄), pyridinium (B92312) chlorochromate (PCC), or the more environmentally benign TEMPO-based oxidation systems can be employed. However, careful control of reaction conditions is necessary to avoid over-oxidation or side reactions, and protection of the other terminus of the PEG chain is crucial.

Alternatively, a protected carboxylic acid-containing building block can be coupled to the PEG4 chain. For example, a molecule containing a protected acid (e.g., a t-butyl ester) and a good leaving group can be reacted with a mono-protected PEG4 alcohol. The protecting group is then removed in a final step to reveal the carboxylic acid.

A widely used and efficient method is the reaction of a PEG alcohol with an acid anhydride (B1165640) , such as succinic anhydride or glutaric anhydride. axispharm.com This reaction, often catalyzed by a base like pyridine (B92270) or DMAP, forms an ester linkage and introduces a terminal carboxylic acid in a single step. axispharm.com This method is particularly attractive due to its high efficiency and mild reaction conditions.

The resulting PEG-acid can then be activated for subsequent coupling reactions. Common activation methods include conversion to an N-hydroxysuccinimide (NHS) ester or the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgcreativepegworks.comorganic-chemistry.org This activation renders the carboxyl group highly reactive towards nucleophiles like amines.

Synthetic Routes for the Dimethylaniline Moiety and its Integration

The N,N-dimethylaniline moiety provides the molecule with its specific electronic and potential bioactive properties. The synthesis of N,N-dimethylaniline itself is a well-established industrial process, typically involving the methylation of aniline (B41778). nih.gov Common methylating agents include methanol (B129727) under pressure with a sulfuric acid catalyst, or dimethyl carbonate. nih.gov

The integration of the dimethylaniline group with the PEG4-acid chain is most commonly achieved through amide bond formation . iris-biotech.de This involves the coupling of the carboxylic acid terminus of the PEG linker with an appropriately functionalized aniline derivative. For the synthesis of Dimethylaniline-PEG4-acid, one could envision two primary retrosynthetic disconnections:

Coupling of a pre-formed Dimethylaniline derivative with PEG4-acid: In this approach, an aniline derivative bearing a suitable functional group for linkage is required. For instance, an amino-functionalized N,N-dimethylaniline could be coupled to the activated carboxylic acid of the PEG chain. However, the aniline nitrogen of N,N-dimethylaniline itself is a poor nucleophile for direct amide coupling. Therefore, a more practical approach involves using a derivative like 4-amino-N,N-dimethylaniline.

Coupling of aniline to PEG4-acid followed by methylation: An alternative route involves first coupling aniline or a protected aniline derivative to the PEG4-acid. The resulting aniline-PEG4-amide can then be N-methylated in a subsequent step to yield the final product.

The most direct and widely used method for forming the amide bond between a PEG-acid and an amine is through the use of coupling reagents . iris-biotech.deresearchgate.net The combination of EDC and NHS is a popular choice for its efficiency and the formation of a stable, water-soluble urea (B33335) byproduct that is easily removed. nih.gov The reaction is typically carried out in an appropriate organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. acs.org The general procedure involves activating the carboxylic acid of the PEG linker with EDC and NHS to form an NHS ester intermediate, which then readily reacts with the amine group of the aniline derivative. acs.org

Purification and Isolation Techniques in the Synthesis of PEGylated Compounds

The purification of PEGylated compounds like Dimethylaniline-PEG4-acid is a critical step to ensure the removal of unreacted starting materials, coupling agents, and byproducts. The choice of purification technique depends on the properties of the target molecule and the impurities present.

Chromatographic methods are the most powerful and widely used techniques for the purification of PEGylated compounds. researchgate.netchromatographyonline.com

Size Exclusion Chromatography (SEC) is effective for separating molecules based on their hydrodynamic volume. researchgate.net This technique can be used to remove smaller molecules like unreacted coupling agents and aniline derivatives from the larger PEGylated product. researchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. researchgate.netresearchgate.net This is a high-resolution technique that can be used to separate the desired product from closely related impurities and can also be used for analytical characterization of the final product. researchgate.net

Ion-Exchange Chromatography (IEX) separates molecules based on their charge. researchgate.net This can be useful if the target molecule and impurities have different charge states at a given pH.

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity under high salt conditions. researchgate.net

Non-chromatographic techniques can also be employed, particularly for initial purification or large-scale processes.

Precipitation and extraction are often used to remove soluble impurities. For example, the product can be precipitated by adding a non-solvent, or liquid-liquid extraction can be used to separate the product from water-soluble byproducts of the coupling reaction.

Ultrafiltration and diafiltration are membrane-based techniques that can be used to remove small molecule impurities and for buffer exchange. rsc.org

The following table summarizes common purification techniques and their applications in the synthesis of PEGylated compounds:

Purification TechniquePrinciple of SeparationTypical Application in PEG-conjugate Synthesis
Size Exclusion Chromatography (SEC) Hydrodynamic VolumeRemoval of unreacted small molecules (e.g., coupling agents, aniline derivatives). researchgate.net
Reverse-Phase HPLC (RP-HPLC) HydrophobicityHigh-resolution purification of the final product, separation of isomers. researchgate.netresearchgate.net
Ion-Exchange Chromatography (IEX) ChargeSeparation of charged species from neutral ones. researchgate.net
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (high salt)Purification of PEGylated proteins and other large biomolecules. researchgate.net
Precipitation/Extraction SolubilityRemoval of soluble impurities and byproducts.
Ultrafiltration/Diafiltration Molecular Weight Cut-offRemoval of small molecules and buffer exchange. rsc.org

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The use of polyethylene glycol (PEG) as a reaction solvent has gained significant attention as a green chemistry practice. royalsocietypublishing.orgresearchgate.net PEG is biodegradable, has low toxicity, is non-volatile, and can often be recycled. royalsocietypublishing.orgresearchgate.net

When comparing different synthetic strategies for Dimethylaniline-PEG4-acid, several factors come into play:

Purification Methods: Routes that minimize the need for chromatographic purification are generally more efficient and generate less waste. rsc.org Solid-phase synthesis and methods that allow for purification by precipitation or extraction are advantageous in this regard. royalsocietypublishing.orgbiosyn.com

Choice of Reagents: The use of stoichiometric reagents, particularly in protection and deprotection steps, can lead to significant waste. Catalytic methods are preferred from a green chemistry perspective.

The following table provides a qualitative comparison of different synthetic approaches:

Synthetic StrategyAdvantagesDisadvantagesGreen Chemistry Considerations
Stepwise Liquid-Phase Synthesis Well-established chemistry.Can be lengthy, requires purification at each step, potentially lower overall yield.Generates significant solvent and chromatography waste.
Solid-Phase Synthesis Simplified purification, potential for automation. royalsocietypublishing.orgbiosyn.comHigher initial cost for resins and linkers.Reduces solvent usage for purification, but still uses significant amounts for washing.
Convergent Synthesis Higher overall yields, fewer linear steps.Requires careful planning of fragment synthesis.Can be designed to be more atom-economical.
Use of PEG as Solvent Recyclable, biodegradable, low toxicity. royalsocietypublishing.orgresearchgate.netMay require higher temperatures, can complicate product isolation.Significantly improves the E-factor of the process. royalsocietypublishing.orgrsc.org

By carefully selecting synthetic strategies and incorporating green chemistry principles, the synthesis of Dimethylaniline-PEG4-acid and its analogues can be optimized for both efficiency and environmental sustainability.

Chemical Reactivity and Functionalization of Dimethylanaline Peg4 Acid

Carboxylic Acid Functional Group Reactivity in Amide Bond Formation

The terminal carboxylic acid is a primary site for functionalization, most commonly through the formation of a stable amide bond with a primary or secondary amine. This reaction is central to its application in bioconjugation and the assembly of larger molecular constructs. The efficiency of amide bond formation is highly dependent on the activation of the carboxylic acid.

A common strategy to facilitate amide bond formation is the conversion of the carboxylic acid to an activated ester. These esters are more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The selection of the activating agent allows for tuning the reactivity and stability of the resulting ester. Common examples include N-hydroxysuccinimide (NHS) esters, which are widely used due to their relative stability and high reactivity with amino groups in slightly basic conditions.

Table 1: Common Activating Agents for Activated Ester Formation

Activating Agent Resulting Activated Ester Key Features
N-hydroxysuccinimide (NHS) NHS ester Widely used, good stability, reacts efficiently with primary amines.
Tetrafluorophenyl (TFP) alcohol TFP ester More reactive than NHS esters, often used for less reactive amines.
Pentafluorophenyl (PFP) alcohol PFP ester Highly reactive, suitable for rapid couplings or with weakly nucleophilic amines.

Direct coupling of the carboxylic acid with an amine can be achieved using carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC). These reagents activate the carboxyl group in situ, allowing for nucleophilic attack by the amine. To improve yields and minimize side reactions like racemization (if the amine is chiral) or the formation of N-acylurea byproducts, activating additives are frequently included.

Table 2: Common Carbodiimide Coupling Agents and Additives

Reagent Type Example Role in Reaction
Carbodiimide EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) Activates the carboxylic acid to form a reactive O-acylisourea intermediate.
Carbodiimide DCC (N,N'-dicyclohexylcarbodiimide) Similar to EDC, but the urea (B33335) byproduct is insoluble in most organic solvents, simplifying purification.
Additive HOBt (1-Hydroxybenzotriazole) Reacts with the O-acylisourea to form an activated HOBt ester, reducing side reactions.

Beyond activated esters and carbodiimide couplings, other reagents can be employed for amide bond formation. Acyl chlorides can be formed from the carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive towards amines. However, the harsh conditions required for this transformation may not be compatible with sensitive functional groups elsewhere in the molecule. Another approach involves the use of phosphonium- or uronium-based coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), which are known for their high efficiency and rapid reaction times.

Reactivity of the Dimethylaniline Moiety and Potential Derivatizations

The N,N-dimethylaniline portion of the molecule offers additional opportunities for chemical modification. The dimethylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, although the steric bulk of the PEG4-acid chain may influence the regioselectivity of such reactions. Potential derivatizations could include:

Halogenation: Introduction of bromine or iodine onto the aromatic ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach other molecular fragments.

Nitration: While requiring careful control to avoid over-reaction or oxidation, nitration could introduce a nitro group that can be subsequently reduced to an amine, providing another point for conjugation.

Oxidation: The tertiary amine of the dimethylaniline can be oxidized to an N-oxide. researchgate.net This transformation alters the electronic properties of the aromatic ring and can be a useful synthetic intermediate. researchgate.net

In the context of bifunctional molecules, the dimethylaniline moiety can also serve as a binding element. For example, molecules containing a dimethylaniline scaffold have been investigated for their interaction with biological targets. nih.gov

Exploration of Supramolecular Interactions Involving the PEG4 Spacer

In the context of Dimethylaniline-PEG4-acid, the PEG4 spacer can:

Influence Ternary Complex Formation: In applications like PROTACs, the length and flexibility of the PEG linker are critical for achieving the optimal orientation between the two binding partners to facilitate a productive protein-protein interaction. nih.gov

Participate in Self-Assembly: Depending on the nature of the groups attached to either end of the molecule, the PEG spacer can contribute to the formation of supramolecular structures, such as micelles or other aggregates. pnas.orgnih.gov Studies have shown that even the length of the PEG spacer can significantly impact the binding properties of the final conjugate. nih.gov

Applications of Dimethylanaline Peg4 Acid in Advanced Chemical Research

Role in Bioconjugation Chemistry and Modular Assembly of Biomolecules

The strategic design of Dimethylaniline-PEG4-acid, featuring a terminal carboxylic acid, allows for its covalent attachment to a wide array of biomolecules. The PEG4 linker provides hydrophilicity and spatial separation between the dimethylaniline group and the conjugated biomolecule, which can be crucial for maintaining the biological activity of the latter.

Covalent Ligation to Peptides and Proteins

The carboxylic acid group of Dimethylaniline-PEG4-acid is readily activated for covalent ligation to the primary amino groups of lysine (B10760008) residues or the N-terminus of peptides and proteins. This is typically achieved using standard carbodiimide (B86325) chemistry, such as with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond. The dimethylaniline component can then serve as an electron donor in various applications, including the study of electron transfer processes within proteins or for the development of novel protein-based biosensors.

Nucleotide and Oligonucleotide Conjugation Strategies

In the field of nucleic acid chemistry, Dimethylaniline-PEG4-acid can be conjugated to modified nucleotides and oligonucleotides. The carboxylic acid can be coupled to amino-modified nucleic acids, enabling the introduction of the dimethylaniline moiety at specific locations within a DNA or RNA strand. These modified oligonucleotides are instrumental in studying charge transport through DNA and in the development of electrochemical DNA sensors where the dimethylaniline can act as a redox probe.

Carbohydrate and Lipid Bioconjugation Methodologies

The conjugation of Dimethylaniline-PEG4-acid to carbohydrates and lipids further expands its utility. For carbohydrates containing amino functionalities, direct amide coupling is a viable strategy. For lipids, the compound can be attached to the head group of aminophospholipids. These conjugates are valuable for creating functionalized liposomes or for studying interactions at the cell membrane interface where the dimethylaniline group can report on the local environment through electrochemical or fluorescence-based methods.

Contributions to Advanced Materials Science and Polymer Chemistry

The unique properties of Dimethylaniline-PEG4-acid also lend themselves to the development of advanced materials with tailored functionalities.

Integration into Polymer Architectures and Hydrogels

In polymer chemistry, Dimethylaniline-PEG4-acid can be utilized as a functional monomer or as a post-polymerization modification agent. Its carboxylic acid group allows it to be incorporated into polymer backbones or grafted onto polymer side chains. When integrated into hydrogels, the dimethylaniline moiety can impart redox-responsiveness, allowing the hydrogel to swell or shrink in response to an electrical stimulus. The PEG4 linker contributes to the hydrophilicity and biocompatibility of the resulting polymer.

Surface Modification and Functionalization for Biosensors

The functionalization of surfaces with Dimethylaniline-PEG4-acid is a key strategy in the development of highly sensitive biosensors. The carboxylic acid group can be used to anchor the molecule to surfaces that have been pre-functionalized with amino groups. This creates a surface rich in dimethylaniline moieties that can be used for the electrochemical detection of various analytes. For instance, these surfaces can be employed in enzyme-based biosensors where the dimethylaniline acts as a mediator, shuttling electrons between the enzyme's active site and the electrode surface.

Development of Self-Assembled Systems

The amphiphilic nature of Dimethylaniline-PEG4-acid drives its utility in the formation of self-assembled systems. Amphiphilic molecules, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions, spontaneously organize in aqueous media to minimize unfavorable interactions between their hydrophobic parts and water. mdpi.comnih.gov In the case of Dimethylaniline-PEG4-acid, the N,N-dimethylaniline group constitutes the hydrophobic domain, while the PEG4-acid chain is the hydrophilic domain.

In an aqueous environment, these molecules are expected to form nanoscale aggregates such as micelles or vesicles. researchgate.netacs.org The hydrophobic dimethylaniline cores would cluster together to form the interior of the aggregate, shielded from the surrounding water. Concurrently, the hydrophilic PEG4-acid chains would form the outer shell or corona, readily interacting with the aqueous solvent. This process is driven by a combination of non-covalent forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. nih.govfrontiersin.org

Furthermore, the aromatic nature of the dimethylaniline headgroup can introduce π-π stacking interactions between adjacent molecules within the hydrophobic core. nih.govfrontiersin.org These stacking interactions can lend additional stability and order to the resulting nanostructures, influencing their morphology and size. The ability to form such defined structures is critical for applications like drug delivery, where hydrophobic therapeutic agents can be encapsulated within the core of the self-assembled nanoparticles. mdpi.comresearchgate.net The size and morphology of the aggregates can often be tuned by changing parameters such as concentration and the oxidation state of the electroactive aniline (B41778) moiety. frontiersin.org

Utility in Chemical Biology as a Molecular Probe and Tracer

The distinct chemical properties of the N,N-dimethylaniline and PEG-acid moieties make this compound a versatile scaffold for constructing molecular probes and tracers for applications in chemical biology.

Dimethylaniline-PEG4-acid serves as an excellent foundational component for the synthesis of affinity ligands and biosensors. The terminal carboxylic acid group provides a convenient handle for covalent attachment to biomolecules like peptides, antibodies, or nucleic acid aptamers via standard amide bond formation chemistry. mdpi.com This allows the dimethylaniline portion to be tethered to a molecule that has a specific binding affinity for a biological target.

Derivatives of N,N-dimethylaniline have been successfully incorporated into probes for detecting disease biomarkers. For instance, novel probes containing the N,N-dimethylaniline scaffold have been developed for the near-infrared (NIR) imaging of β-amyloid plaques and tau tangles, which are hallmarks of Alzheimer's disease. nih.gov In such designs, the dimethylaniline group is part of the core structure responsible for binding and fluorescence signaling. Similarly, aptamer-based biosensors, which use single-stranded DNA or RNA to bind targets, can be functionalized with reporter molecules. rsc.orgnih.gov The Dimethylaniline-PEG4-acid linker can be used to conjugate the dimethylaniline fluorophore to the aptamer, creating a system where target binding induces a conformational change that is translated into a detectable optical signal. rsc.org

The N,N-dimethylaniline group is a potent electron-donating moiety, a property that is frequently exploited in the design of fluorescent dyes. acs.org When conjugated to an electron-accepting group (an acceptor fluorophore), it can form a donor-acceptor system with interesting photophysical properties. rsc.orgrsc.org This architecture is central to the mechanism of many environmentally sensitive probes.

Often, these probes operate via a process called photoinduced electron transfer (PeT). rsc.org In the "off" state, the fluorescence of the acceptor is quenched because, upon excitation, an electron is transferred from the high-energy HOMO of the dimethylaniline donor to the fluorophore. rsc.org An interaction with a specific analyte (e.g., a change in pH or the presence of a metal ion) can alter the electronic properties of the dimethylaniline group, lowering its HOMO energy level and thereby inhibiting the PeT process. rsc.org This switches the probe to the "on" state, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism provides high sensitivity and a low background signal, which is ideal for cellular imaging. rsc.org For example, N,N-dimethylaniline derivatives have been used to create probes that can image lysosomes in living cells. nih.gov

Molecular recognition, the specific interaction between two or more molecules, is fundamental to virtually all biological processes. nih.gov Dimethylaniline-PEG4-acid can be used to create chemical tools that report on or modulate these events. By incorporating this compound into a larger molecular construct, researchers can study binding dynamics.

For example, a new thymidine (B127349) analog featuring an N,N-dimethylaniline group has been developed with sensitive fluorescent properties suitable for single-molecule experiments to study DNA polymerase dynamics. nih.gov In such a system, the fluorescence of the dimethylaniline moiety would change as the polymerase interacts with the DNA, providing real-time information about the recognition and incorporation of the nucleotide. The Dimethylaniline-PEG4-acid structure is ideal for linking a recognition element (like a peptide that binds to a specific protein) to the dimethylaniline reporter. The flexible PEG4 spacer allows the recognition element to bind its target without steric hindrance from the reporter, while the reporter's optical properties signal that the binding event has occurred. nih.gov

Contributions to Retrosynthetic Design and Complex Molecular Synthesis

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.in The structure of Dimethylaniline-PEG4-acid can be logically deconstructed using this approach.

A plausible retrosynthetic analysis of Dimethylaniline-PEG4-acid would involve a few key disconnections:

C-N Bond Disconnection (Amide/Ether Linkage): The first logical disconnection is the bond between the aniline nitrogen and the PEG chain. Assuming it is connected via an ether linkage to the aniline's phenolic oxygen (if starting from p-aminophenol) or an amide linkage (if connected elsewhere), this step simplifies the molecule into two key fragments: an N,N-dimethylaniline derivative and a functionalized PEG4-acid chain. This corresponds to a Williamson ether synthesis or an amidation in the forward synthesis. amazonaws.comlkouniv.ac.in

PEG Chain Disconnection (C-O Ether Bonds): The PEG4-acid fragment can be further simplified by disconnecting the ether linkages. This is a standard strategy for polyether structures. youtube.comyoutube.com This leads back to a protected tetraethylene glycol molecule with appropriate functional groups for sequential etherification.

Aniline C-N Bond Disconnection: The N,N-dimethylaniline fragment can be disconnected at the C-N bonds of the methyl groups. This points to a precursor like p-aminophenol or another suitable aniline derivative. lkouniv.ac.in

Following this logic, a potential forward synthesis could be envisioned:

Step 1: Start with a commercially available precursor like p-aminophenol.

Step 2: Protect the phenol (B47542) group.

Step 3: Perform a double N-methylation on the amino group using a methylating agent such as methyl iodide or dimethyl carbonate to form the N,N-dimethylaniline moiety. rsc.orgncl.res.in

Step 4: Deprotect the phenol.

Step 5: Synthesize a tetraethylene glycol chain with a terminal carboxylic acid (or a protected version like an ester) and a leaving group (e.g., a tosylate or bromide) at the other end. This itself can be built sequentially. nih.gov

Step 6: Couple the N,N-dimethyl-4-aminophenol with the functionalized PEG4-acid chain via a Williamson ether synthesis. youtube.com If a final hydrolysis step is needed to reveal the carboxylic acid, it would be performed last.

This systematic deconstruction illustrates how Dimethylaniline-PEG4-acid can be logically planned and synthesized from simple, readily available chemical building blocks, highlighting its role within the broader framework of complex molecular synthesis.

Table of Mentioned Compounds

Advanced Analytical Methodologies for Characterizing Dimethylanaline Peg4 Acid and Its Conjugates

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the detailed chemical structure of Dimethylaniline-PEG4-acid, confirming the identity of its constituent parts: the dimethylaniline headgroup, the tetraethylene glycol (PEG4) linker, and the terminal carboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information at the atomic level. For Dimethylaniline-PEG4-acid, both ¹H and ¹³C NMR are employed to confirm the covalent structure and assess purity. The spectrum of a PEGylated compound is typically interpreted by identifying the distinct signals corresponding to the core molecule and the attached PEG chain. nih.govintertek.com

In ¹H NMR, the chemical shifts, signal integrations, and coupling patterns provide a definitive fingerprint of the molecule. researchgate.net The aromatic protons of the dimethylaniline ring will appear in the downfield region, while the N-methyl protons will produce a sharp singlet in the upfield region. The repeating ethylene (B1197577) oxide units of the PEG4 chain generate a characteristic, highly intense signal cluster, typically around 3.6 ppm. researchgate.netnih.gov The protons adjacent to the ether oxygen and the carboxylic acid will be shifted further downfield. The relative integration of these signals is used to confirm the ratio of the components and the length of the PEG chain. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Dimethylaniline-PEG4-acid This table presents hypothetical data for illustrative purposes.

Functional Group Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
Dimethylaniline Aromatic protons 6.7 - 7.3 Multiplet
Dimethylaniline N-Methyl protons (-N(CH₃)₂) ~3.0 Singlet
PEG4 Linker Ethylene glycol protons (-O-CH₂-CH₂-O-) 3.5 - 3.7 Multiplet
PEG4 Linker Methylene protons adjacent to aniline (B41778) 3.8 - 4.2 Triplet
Acid Terminus Methylene protons adjacent to -COOH 3.7 - 3.9 Triplet

Mass spectrometry (MS) is a crucial technique for the precise determination of molecular weight and the assessment of sample purity. For a molecule like Dimethylaniline-PEG4-acid, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized and detected. High-resolution mass spectrometry (HRMS), often coupled with an Orbitrap or time-of-flight (TOF) analyzer, can provide a mass measurement with high accuracy (<5 ppm), which allows for the determination of the elemental formula, confirming the identity of the compound and distinguishing it from potential impurities with similar masses. thermofisher.com

MS analysis is also vital for assessing purity. It can detect the presence of related impurities, such as molecules with shorter or longer PEG chains (e.g., Dimethylaniline-PEG3-acid or Dimethylaniline-PEG5-acid), unreacted starting materials, or byproducts from the synthesis. For larger conjugates, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often the technique of choice, as it is well-suited for determining the molecular weight and degree of PEGylation of large biomolecules like proteins. nih.govbath.ac.uk

Table 2: Expected ESI-MS Ions for Dimethylaniline-PEG4-acid (C₁₈H₃₁NO₆) This table presents hypothetical data for illustrative purposes. Exact Mass: 357.2151

Ion Species Formula Calculated m/z
Protonated Molecule [M+H]⁺ C₁₈H₃₂NO₆⁺ 358.2224
Sodiated Adduct [M+Na]⁺ C₁₈H₃₁NNaO₆⁺ 380.2043
Potassiated Adduct [M+K]⁺ C₁₈H₃₁NKO₆⁺ 396.1783

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org For Dimethylaniline-PEG4-acid, Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic absorption bands confirming its structure. The most prominent peak for the PEG chain is the strong C-O-C ether stretching vibration, typically found around 1100 cm⁻¹. nih.govresearchgate.net Other key signals include the broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹), the sharp C=O carbonyl stretch (around 1700-1725 cm⁻¹), C-H stretching from the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), and C=C stretching vibrations from the aromatic ring (around 1500-1600 cm⁻¹). libretexts.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The PEG-acid portion of the molecule does not have a significant chromophore and is largely transparent in the 200-800 nm range. However, the dimethylaniline group contains an aromatic system that absorbs UV light, typically with a maximum absorption wavelength (λ_max) around 250-260 nm. This property is highly useful for quantitative analysis, as the absorbance is directly proportional to the concentration, according to the Beer-Lambert law. This makes UV-Vis detection a primary method for quantification in chromatographic techniques like HPLC. thermofisher.comchromatographyonline.com

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for both the purification of Dimethylaniline-PEG4-acid after synthesis and for the analytical assessment of its purity and the characterization of its conjugates.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of PEGylated small molecules. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for Dimethylaniline-PEG4-acid, as it separates molecules based on differences in hydrophobicity. phenomenex.com

Method development for this compound would involve optimizing several key parameters:

Stationary Phase: A C18 or C8 column is typically used, providing a nonpolar surface for interaction with the hydrophobic dimethylaniline moiety.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) is common. The gradient starts with a higher water content and gradually increases the organic solvent concentration to elute the compound. phenomenex.com

Additives: Small amounts of an acid, such as trifluoroacetic acid (TFA) or formic acid, are often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group. phenomenex.com

Detection: Given the strong UV absorbance of the dimethylaniline group, a UV detector set at its λ_max would provide high sensitivity and accurate quantification.

HPLC is used to determine the purity of the sample by separating the main compound from any impurities, and the peak area can be used to calculate the percentage purity.

Table 3: Example HPLC Method Parameters for Dimethylaniline-PEG4-acid Analysis This table presents hypothetical data for illustrative purposes.

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 5 µm Provides hydrophobic stationary phase for separation.
Mobile Phase A 0.1% Formic Acid in Water Aqueous component; acid improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic component for elution.
Gradient 10% to 90% B over 20 minutes Ensures separation of compounds with varying polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate. phenomenex.com
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 254 nm Sensitive detection of the dimethylaniline chromophore.

| Injection Vol. | 10 µL | Standard volume for analytical runs. |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. resolvemass.ca For a small, discrete molecule like Dimethylaniline-PEG4-acid, SEC is not the primary analytical tool for purity assessment, as its resolving power is better suited for macromolecules. chromatographyonline.com

However, SEC becomes an indispensable technique for characterizing conjugates of Dimethylaniline-PEG4-acid, particularly when it is attached to large molecules such as proteins, antibodies, or synthetic polymers. lcms.czlcms.cz In this context, SEC is used to:

Confirm Conjugation: A successful conjugation will result in an increase in the molecular size of the parent macromolecule, leading to an earlier elution time in the SEC chromatogram compared to the unconjugated starting material. nih.gov

Assess Polydispersity: For conjugates with synthetic polymers, SEC determines the molecular weight distribution (polydispersity index, PDI) of the final product. resolvemass.ca

Detect Aggregation: The technique can readily identify the presence of high-molecular-weight aggregates, which are often undesirable impurities in biopharmaceutical products. lcms.cz

Monitor Stability: SEC can be used in stability studies to detect fragmentation or aggregation of the conjugate over time.

The mobile phase in SEC is chosen to minimize any interaction between the sample and the stationary phase, ensuring that separation is based solely on size. lcms.cz

Advanced Titration and Quantitative Analysis Approaches

While classical titration can quantify the carboxylic acid moiety, it lacks the specificity and sensitivity required for complex applications, especially when analyzing conjugates or trace amounts in biological samples. Modern quantitative analysis relies on advanced instrumental methods that offer superior performance. The primary challenge in quantifying PEGylated compounds is often the lack of a strong chromophore in the PEG chain, which limits the utility of standard UV-Vis spectrophotometry. researchgate.net However, the dimethylaniline group in the target molecule provides a UV-active handle, which can be exploited by certain techniques.

Key quantitative methods include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of PEGylated molecules. researchgate.net For Dimethylaniline-PEG4-acid, a reversed-phase HPLC (RP-HPLC) method is typically employed. When coupled with a Diode Array Detector (DAD), it allows for the quantification of the molecule based on the UV absorbance of the dimethylaniline ring.

Charged Aerosol Detection (CAD): To overcome the limitations of UV detection for the PEG portion or for conjugates where the chromophore is masked, CAD can be used in conjunction with HPLC. thermofisher.com CAD is a mass-based detection method that provides a near-uniform response for non-volatile analytes, making it ideal for quantifying PEGylated species irrespective of their optical properties. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of Dimethylaniline-PEG4-acid and its conjugates. acs.org The technique separates the analyte from the sample matrix chromatographically, and then uses mass spectrometry to detect and quantify it based on its specific mass-to-charge ratio (m/z) and fragmentation patterns. This method is particularly powerful for analyzing samples from complex biological matrices. acs.orgnih.gov A novel approach involves using in-source collision-induced dissociation (CID) to generate specific PEG fragment ions, which can be monitored for highly selective quantification. acs.org

Table 1: Comparison of Advanced Quantitative Analysis Techniques for Dimethylaniline-PEG4-acid
TechniquePrinciple of DetectionPrimary AdvantageConsideration
HPLC-DADUV absorbance of the dimethylaniline ringWidely accessible; good for purity assessmentRelies on the chromophore; may have limited sensitivity for conjugates
HPLC-CADAnalyte particles are charged and detectedNear-uniform response for non-volatile compounds, independent of chromophore thermofisher.comRequires volatile mobile phases
LC-MS/MSSeparation by HPLC followed by mass-based detection and fragmentation acs.orgExceptional sensitivity and selectivity; ideal for complex matrices acs.orgHigher instrument cost and complexity

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide invaluable, atom-level insights into the structure, reactivity, and dynamics of Dimethylaniline-PEG4-acid, complementing experimental data. These approaches can predict molecular properties and behavior, guiding experimental design and data interpretation.

The PEG4 linker in Dimethylaniline-PEG4-acid is not a rigid rod but a flexible chain characterized by the free rotation around its C-C and C-O bonds. chempep.com This flexibility allows it to adopt a multitude of conformations in solution. The conformation of the PEG chain is critical as it influences the distance and orientation between the dimethylaniline headgroup and the terminal carboxylic acid, which in turn affects the properties of its conjugates.

Molecular mechanics and quantum chemical calculations can be used to determine the preferred dihedral angles (O-C-C-O and C-O-C-C) and identify low-energy conformers. The key conformations for the ethylene glycol units are gauche and anti (or trans). Recent studies combining experimental data with molecular dynamics (MD) simulations have shown that interactions with ions or solvents can induce significant conformational changes, such as a shift to a syn conformer upon complexation with lithium ions. rsc.org This folding behavior can alter the hydrodynamic radius and interaction profile of the molecule. rsc.org

Table 2: Key Dihedral Angles and Conformations of the Ethylene Glycol Unit
ConformationDihedral Angle (C-O-C-C or O-C-C-O)Relative EnergyDescription
Anti (Trans)~180°LowAn extended, zig-zag chain conformation
Gauche~±60°LowestA more compact, folded conformation, often stabilized by solvent
SynHighAn eclipsed conformation, generally unstable unless stabilized by specific interactions like ion chelation rsc.org

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity of Dimethylaniline-PEG4-acid. mdpi.com By solving approximations of the Schrödinger equation, these calculations provide information about the molecule's electronic structure, from which various reactivity descriptors can be derived. mdpi.com

For Dimethylaniline-PEG4-acid, reactivity is concentrated at two main sites: the nucleophilic dimethylaniline ring and the electrophilic carboxylic acid group.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would show a negative potential around the oxygen atoms of the carboxyl group and a positive potential near the carboxyl proton and carbonyl carbon.

Conceptual DFT Descriptors: These parameters quantify reactivity trends. For instance, theoretical investigations into aniline derivatives have successfully correlated calculated Gibbs free energies of reaction with experimental electrochemical potentials, providing a robust prediction of their reactivity upon oxidation. researchgate.net

Table 3: Key Conceptual DFT Reactivity Descriptors
DescriptorFormulaInterpretation for Dimethylaniline-PEG4-acid
Chemical Potential (μ)μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the system
Chemical Hardness (η)η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution; related to stability mdpi.com
Electronegativity (χ)χ = -μMeasures the power of the molecule to attract electrons mdpi.com
Global Softness (S)S = 1 / (2η)The inverse of hardness; indicates higher reactivity

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com For Dimethylaniline-PEG4-acid, MD simulations can provide a dynamic picture of how the molecule behaves in a solvent, such as water, and how it interacts with its environment. nih.gov This is crucial for understanding its solubility, aggregation behavior, and interaction with biological targets.

MD simulations can reveal detailed information about solvent interactions:

Solvation Shell Structure: The simulation can model how water molecules arrange themselves around the different parts of the molecule. It is expected that water would form strong hydrogen bonds with the carboxylic acid group and the ether oxygens of the PEG chain. nih.gov The dimethylaniline group, being more hydrophobic, would have a less structured water shell.

Radial Distribution Function (RDF): The RDF, g(r), describes the probability of finding a particle at a distance r from another particle. mdpi.com By calculating the RDF between specific atoms of Dimethylaniline-PEG4-acid (e.g., the carboxyl oxygen) and water oxygen atoms, the structure and stability of the solvation shells can be quantified. A sharp first peak in the RDF indicates a well-defined and stable solvation layer. mdpi.com

Solvent Accessible Surface Area (SASA): SASA measures the surface area of a molecule that is accessible to solvent molecules. nih.govmdpi.com By tracking the SASA of the hydrophobic (dimethylaniline) and hydrophilic (PEG-acid) parts of the molecule during a simulation, one can understand how the molecule's conformation affects its exposure to the solvent. For example, a folded conformation might bury the hydrophobic ring, increasing the relative SASA of the hydrophilic PEG chain. nih.gov

Table 4: Key Parameters from MD Simulations for Solvent Interaction Analysis
ParameterInformation ProvidedRelevance to Dimethylaniline-PEG4-acid
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time dovepress.comIndicates the conformational stability of the molecule during the simulation
Radius of Gyration (Rg)A measure of the molecule's compactness dovepress.comChanges in Rg can indicate conformational transitions (e.g., folding or unfolding of the PEG chain)
Radial Distribution Function (RDF)Describes the probability of finding a particle at a specific distance from a reference particle mdpi.comQuantifies the structure of water around the hydrophilic and hydrophobic moieties
Hydrogen Bond AnalysisCounts the number and lifetime of hydrogen bonds between the solute and solvent nih.govDirectly quantifies the key interactions responsible for aqueous solubility
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule exposed to the solvent mdpi.comReveals which parts of the molecule are interacting with the solvent and how this changes with conformation

Future Research Directions and Translational Perspectives for Dimethylanaline Peg4 Acid

Development of Novel Synthetic Pathways with Enhanced Atom Economy

The principle of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com Traditional multi-step syntheses of complex linkers often involve protecting groups and stoichiometric coupling reagents, which can lead to significant waste and low atom economy. nih.govresearchgate.net Future research will likely focus on developing more efficient, "greener" synthetic routes to Dimethylaniline-PEG4-acid and its derivatives.

Key areas of exploration could include:

One-Pot Synthesis Strategies: Designing a convergent synthesis where the key fragments are assembled in a single reaction vessel would reduce intermediate purification steps, solvent waste, and energy consumption.

Enzymatic Synthesis: Biocatalytic methods, using enzymes like lipases, could offer a highly selective and environmentally benign approach to forming the ester or amide bonds necessary in building the PEG linker backbone under solvent-less conditions. rsc.org

Table 1: Comparison of Hypothetical Synthetic Pathways

Feature Traditional Pathway (e.g., Williamson Ether Synthesis) Future "Green" Pathway (e.g., Catalytic)
Key Reaction Reaction of a phenoxide with a tosylated PEG, followed by functional group manipulation. Direct catalytic C-O coupling of a phenol (B47542) and a PEG-alcohol.
Reagents Stoichiometric base (e.g., NaH), tosyl chloride, potential protecting groups. Catalytic amount of a transition metal or organocatalyst.
Byproducts Salts (e.g., NaCl, NaOTs), deprotection waste. Primarily water.
Atom Economy Lower, due to the mass of leaving groups and protecting groups not in the final product. Higher, as more reactant atoms are incorporated into the product. nih.govacs.org
Steps Multiple steps involving protection, activation, coupling, and deprotection. Potentially fewer steps, possibly a one-pot reaction.

Exploration of Expanded Reactivity Profiles and Catalytic Applications

The Dimethylaniline-PEG4-acid molecule possesses two primary reactive centers: the electron-rich dimethylaniline ring and the terminal carboxylic acid.

Dimethylaniline Moiety: The N,N-dimethylaniline group is a well-known precursor in the synthesis of dyes and can act as a promoter in polymerization reactions. chemicalbook.comnih.gov It is reactive toward electrophiles, particularly at the para-position, allowing for further functionalization. wikipedia.org Research could explore its use as an organocatalyst or as a catalytic electron-transfer agent in reductive lithiation reactions, a role where it has shown significant advantages over other catalysts. nih.gov Its ability to activate lithium metal surfaces could be harnessed in novel synthetic methodologies. nih.gov

Carboxylic Acid Moiety: The carboxylic acid is a versatile handle for a wide range of chemical transformations. Beyond standard amide and ester formation, it can be converted into other functional groups such as alcohols, aldehydes, or ketones. Activation of the acid, for example into an N-hydroxysuccinimide (NHS) ester, is a common strategy for conjugation to primary amines on biomolecules. nih.gov

PEG4 Spacer: The tetraethylene glycol linker imparts hydrophilicity, which is crucial for improving the aqueous solubility of conjugated molecules. precisepeg.comcreative-biolabs.com This property is particularly valuable in biological applications to prevent aggregation of hydrophobic drugs or peptides. sigmaaldrich.com

Table 2: Potential Reactions and Applications of Functional Groups

Functional Group Potential Reactions Potential Applications
N,N-Dimethylaniline Electrophilic aromatic substitution (nitration, halogenation), lithiation, oxidation. Synthesis of dyes, polymerization promoter, organocatalysis, electron-transfer catalysis. chemicalbook.comnih.gov
Carboxylic Acid Amide bond formation (coupling), esterification, reduction to alcohol, conversion to acyl halide. Bioconjugation to proteins/peptides, prodrug synthesis, attachment to solid supports.
PEG4 Linker (As a whole unit) Enhances water solubility, provides spatial separation between conjugated moieties, reduces immunogenicity. creative-biolabs.combiochempeg.com

Integration into Multi-component Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient for generating molecular complexity and diversity. frontiersin.orgrsc.org Dimethylaniline-PEG4-acid is an ideal candidate for integration into MCRs.

As an Aniline (B41778) Component: The dimethylaniline moiety can participate in reactions such as the Povarov reaction to synthesize tetrahydroquinolines or in certain Ugi-type reactions. rsc.orgnih.govmdpi.com By using Dimethylaniline-PEG4-acid, a hydrophilic PEG tail can be readily incorporated into complex heterocyclic scaffolds.

As a Carboxylic Acid Component: The acid functionality allows its use in the classic Ugi four-component reaction, which combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce α-acylamino carboxamides. This would enable the rapid synthesis of diverse, PEGylated peptide-like structures.

The use of this compound in MCRs would allow for the creation of libraries of complex molecules with built-in solubility-enhancing features, which is highly desirable in drug discovery. frontiersin.org

Design of Next-Generation Bioconjugation Reagents and Linkers

Future design directions could include:

Cleavable and Non-Cleavable Linkers: The core structure can be modified to include cleavable sites (e.g., disulfides, esters) that release a payload under specific physiological conditions or remain stable as a non-cleavable linker. biochempeg.com

Branched or Forked Architectures: The dimethylaniline ring could be further functionalized to create branched linkers, allowing for the attachment of multiple payloads or targeting moieties to a single point of conjugation, a strategy that has been shown to improve the properties of ADCs. nih.gov

Bioorthogonal Functionality: The carboxylic acid could be used as an attachment point for bioorthogonal handles like alkynes or azides. This would create a heterobifunctional linker compatible with click chemistry, enabling highly specific and efficient conjugation under biocompatible conditions. nih.govacs.org

Potential for High-Throughput Synthesis and Screening Applications

High-throughput synthesis (HTS) and screening are essential tools in modern drug discovery, enabling the rapid creation and evaluation of large compound libraries. nih.gov The properties of Dimethylaniline-PEG4-acid are well-suited for automated chemical synthesis platforms. rsc.org

Miniaturized Synthesis: Its solubility in common organic solvents facilitates its use in automated, nanoscale synthesis platforms that use technologies like acoustic dispensing. nih.gov This allows for the creation of thousands of derivatives in a short time with minimal waste. nih.govdrugtargetreview.com

Library Generation: By functionalizing the carboxylic acid with a diverse set of amines or alcohols, or by using the dimethylaniline core in various MCRs, vast libraries of PEGylated small molecules can be generated for screening against biological targets. nih.govresearchgate.net

Screening Compatibility: The PEG4 chain can improve the solubility of library compounds in aqueous buffers used for biological screening assays, reducing the risk of compound precipitation and false-negative results. semanticscholar.org

Addressing Challenges in Scalability and Industrial Applications for Research-Grade Materials

Transitioning the synthesis of a complex molecule like Dimethylaniline-PEG4-acid from the laboratory bench to an industrial scale for commercial supply presents several challenges.

Monodispersity: A key challenge in PEG synthesis is achieving monodispersity—ensuring every molecule has the exact same number of ethylene (B1197577) glycol units. acs.orgbio-itworld.com For a discrete linker like Dimethylaniline-PEG4-acid, this is critical. Scalable synthetic methods must be robust enough to avoid the formation of PEG5, PEG3, or other chain-length impurities, which can be difficult to separate. sigmaaldrich.com

Purification: PEGylated compounds are notoriously difficult to purify on a large scale due to their often oily or waxy nature and their unique solubility properties. thieme-connect.com Traditional silica (B1680970) gel chromatography can be challenging. Developing scalable purification techniques, such as reverse-phase chromatography, ion-exchange chromatography, or specialized precipitation/crystallization methods (e.g., complexation with salts like MgCl2), will be crucial. thieme-connect.comnih.gov

Cost-Effectiveness: The cost of starting materials and the efficiency of the synthetic route are paramount for industrial viability. Research into using less expensive raw materials and developing high-yield, scalable reactions is necessary to make research-grade Dimethylaniline-PEG4-acid more accessible. acs.orgbio-itworld.com

Table 3: Scalability Challenges and Potential Solutions

Challenge Description Potential Solution(s)
Ensuring Monodispersity Polydispersity can arise during the synthesis of the PEG chain, leading to a mixture of linker lengths. acs.org Stepwise, iterative synthesis of the PEG chain; stringent quality control of starting materials; high-resolution analytical techniques (e.g., mass spectrometry, HPLC) to monitor purity. sigmaaldrich.com
Large-Scale Purification The amphiphilic and often non-crystalline nature of PEG compounds complicates purification by standard methods. Reverse-phase HPLC, ion-exchange chromatography, tangential flow filtration, aqueous two-phase systems, precipitation/complexation techniques. thieme-connect.comrsc.org
Process Safety and Waste Use of hazardous reagents (e.g., strong acids, bases, toxic solvents) and generation of waste streams. Adoption of green chemistry principles: use of catalytic processes, safer solvents, and development of one-pot syntheses to minimize waste. rsc.orgresearchgate.net
Cost of Goods High cost of specialized reagents and multi-step synthetic routes can make the final product expensive. Route scouting to identify more economical starting materials and more efficient, higher-yielding reactions. bio-itworld.com

Q & A

Q. How can researchers ensure transparency in reporting synthetic yields and characterization data for this compound?

  • Methodological Answer : Adhere to the ARRIVE guidelines or FAIR principles :
  • Provide detailed experimental protocols in supplementary materials.
  • Report yields as mean ± SD from ≥3 replicates.
  • Deposit raw spectra and chromatograms in public repositories (e.g., Zenodo, Figshare) with persistent identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.